2-(4-Dibenzothienyl)phenylboronic Acid
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Overview
Description
2-(4-Dibenzothienyl)phenylboronic acid is an organoboron compound with the molecular formula C18H13BO2S. It is a boronic acid derivative that features a dibenzothiophene moiety attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Dibenzothienyl)phenylboronic acid typically involves the reaction of 4-bromodibenzothiophene with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Dibenzothienyl)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide, facilitated by a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(4-Dibenzothienyl)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-(4-Dibenzothienyl)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium catalyst .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
4-Bromophenylboronic acid: Another boronic acid derivative used in cross-coupling reactions.
Uniqueness: 2-(4-Dibenzothienyl)phenylboronic acid is unique due to the presence of the dibenzothiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex biaryl structures that are challenging to achieve with simpler boronic acids .
Properties
Molecular Formula |
C18H13BO2S |
---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
(2-dibenzothiophen-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C18H13BO2S/c20-19(21)16-10-3-1-6-12(16)14-8-5-9-15-13-7-2-4-11-17(13)22-18(14)15/h1-11,20-21H |
InChI Key |
GCFVBLFZFNCWLA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC3=C2SC4=CC=CC=C34)(O)O |
Origin of Product |
United States |
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